![molecular formula C11H8N2OS B14195228 {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol CAS No. 873211-54-2](/img/structure/B14195228.png)
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol is a complex organic compound that features a unique structure combining a pyridine ring, an ethynyl group, a thiazole ring, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The ethynyl group is then added via a Sonogashira coupling reaction, and finally, the methanol group is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole or pyridine rings.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-ethynyl-thiazole carboxylic acid, while reduction can lead to various hydrogenated derivatives.
科学研究应用
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism by which {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
{4-[(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate}: Another compound featuring a pyridine ring and an ethynyl group, but with different functional groups and applications.
{3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid}: A compound with a similar pyridine structure but different heterocyclic components.
Uniqueness
What sets {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol apart is its combination of a thiazole ring with a pyridine ring and an ethynyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
属性
CAS 编号 |
873211-54-2 |
|---|---|
分子式 |
C11H8N2OS |
分子量 |
216.26 g/mol |
IUPAC 名称 |
[4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C11H8N2OS/c14-7-11-13-10(8-15-11)4-3-9-2-1-5-12-6-9/h1-2,5-6,8,14H,7H2 |
InChI 键 |
BKPDDJLYCASMHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C#CC2=CSC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


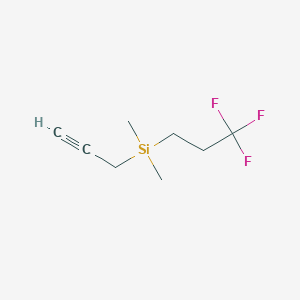
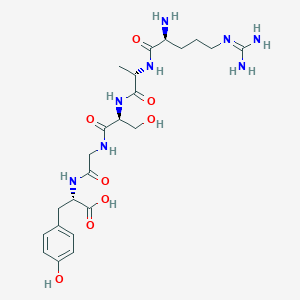

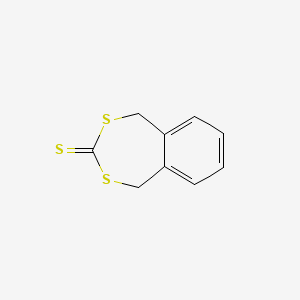
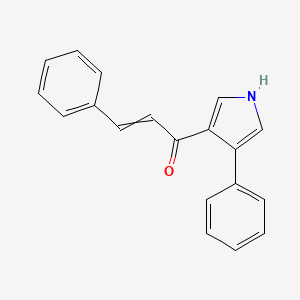
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)

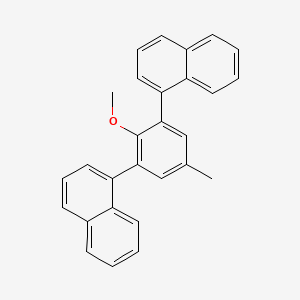
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
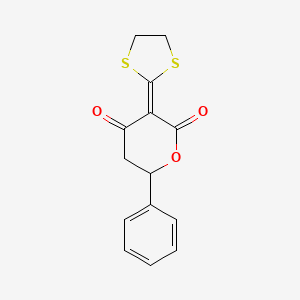
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
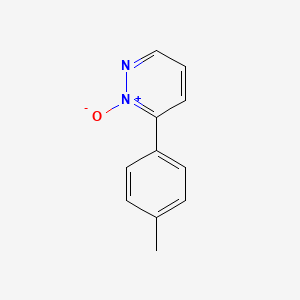
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
